molecular formula C9H10F2O3 B2653548 [2-(Difluoromethoxy)-3-methoxyphenyl]methanol CAS No. 926188-34-3

[2-(Difluoromethoxy)-3-methoxyphenyl]methanol

Cat. No.: B2653548
CAS No.: 926188-34-3
M. Wt: 204.173
InChI Key: LGLKSCAKAQISET-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-methoxyphenyl]methanol is an organic compound with the molecular formula C9H10F2O3 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts and specific reaction temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-3-methoxyphenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

[2-(Difluoromethoxy)-3-methoxyphenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, depending on the specific application and target .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLKSCAKAQISET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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